Dihydroquinidine
Description
Historical Trajectory and Significance of Cinchona Alkaloids in Asymmetric Catalysis
The story of cinchona alkaloids in chemistry began in the early 17th century with the discovery of the antimalarial properties of cinchona bark. wiley-vch.de The subsequent isolation of quinine (B1679958) in 1820 by Pierre-Joseph Pelletier and Joseph Bienaimé Caventou marked a pivotal moment, not only for medicine but also for the future of chemistry. wiley-vch.de These naturally occurring compounds, which include quinine, quinidine (B1679956), cinchonine (B1669041), and cinchonidine, possess a unique and rigid bicyclic core with multiple stereocenters, making them inherently chiral. wiley-vch.denih.gov
The first documented use of a cinchona alkaloid in an asymmetric reaction dates back to 1912. acs.org However, it was the latter half of the 20th century that witnessed the meteoric rise of these alkaloids in the realm of asymmetric catalysis. wiley-vch.de A landmark discovery in 1977 by Wynberg, demonstrating the use of natural cinchona alkaloids in asymmetric conjugate additions, was a significant step forward in hydrogen bonding organocatalysis. acs.org
The late 1980s and early 1990s were a turning point, largely due to the groundbreaking work of K. Barry Sharpless and his colleagues. They developed the osmium-catalyzed asymmetric dihydroxylation (AD) of olefins, a reaction that utilizes cinchona alkaloid derivatives as chiral ligands to achieve high levels of enantioselectivity. wiley-vch.deencyclopedia.pub This development had a profound impact on the field of organic synthesis, providing a reliable method for the creation of chiral diols, which are valuable building blocks for many pharmaceuticals and natural products. encyclopedia.pubacs.orgbuchler-gmbh.com
The success of the Sharpless Asymmetric Dihydroxylation spurred further research into modifying the structure of cinchona alkaloids to fine-tune their catalytic activity and expand their applicability. units.it These modifications often involve derivatization at the C9 hydroxyl group, the quinuclidine (B89598) nitrogen, or the quinoline (B57606) ring, leading to a diverse array of catalysts. nih.gov The development of dimeric cinchona alkaloid ligands, such as those incorporating phthalazine (B143731) (PHAL) linkers, represented another significant leap, offering even greater enantioselectivity in many reactions. nih.gov
Beyond metal-catalyzed reactions, cinchona alkaloids have proven to be exceptional organocatalysts. dovepress.comresearchgate.net They can function as Brønsted bases, Lewis bases, or phase-transfer catalysts, promoting a wide range of transformations including Michael additions, aldol (B89426) reactions, and Mannich reactions. acs.orgsigmaaldrich.comalfachemic.com Their ability to act as bifunctional catalysts, where different parts of the molecule simultaneously activate both the nucleophile and the electrophile, is a key aspect of their efficacy. acs.orgdovepress.com
The enduring significance of cinchona alkaloids in asymmetric catalysis lies in their ready availability as a "chiral pool," their pseudoenantiomeric relationship (quinine vs. quinidine and cinchonine vs. cinchonidine) which allows for the synthesis of either enantiomer of a product, and their remarkable versatility in catalyzing a vast spectrum of chemical reactions with high stereocontrol. wiley-vch.debohrium.com
Dihydroquinidine as a Prototypical Chiral Scaffold in Modern Organic Synthesis
This compound (DHQD) is derived from quinidine by the reduction of its vinyl group to an ethyl group. This seemingly minor modification has significant implications for its use as a chiral scaffold. The absence of the reactive vinyl group enhances the stability of the molecule and simplifies its application in certain catalytic systems.
DHQD, along with its pseudoenantiomer dihydroquinine (DHQ), serves as a foundational structure for some of the most effective ligands in asymmetric catalysis. A prime example is its role in the Sharpless Asymmetric Dihydroxylation. The dimeric ligand (DHQD)₂PHAL, a component of AD-mix-β, is synthesized from two equivalents of this compound and 1,4-dichlorophthalazine (B42487). encyclopedia.pubbuchler-gmbh.com This ligand creates a chiral pocket around the osmium catalytic center, directing the oxidation of one face of a prochiral olefin to produce a specific enantiomer of the resulting diol. buchler-gmbh.com Conversely, the use of the (DHQ)₂PHAL ligand in AD-mix-α leads to the formation of the opposite enantiomer, highlighting the power of this pseudoenantiomeric relationship. encyclopedia.pub
The utility of this compound extends far beyond asymmetric dihydroxylation. Its derivatives are widely employed as organocatalysts and ligands in a multitude of other transformations. For instance, quaternized this compound derivatives are highly effective phase-transfer catalysts. sigmaaldrich.comrsc.org These catalysts, often featuring bulky aromatic groups attached to the quinuclidine nitrogen, facilitate the transfer of anionic nucleophiles into an organic phase, where they can react enantioselectively with electrophiles. sigmaaldrich.comrsc.org
Furthermore, the C9 hydroxyl group of this compound can be modified to create a variety of bifunctional catalysts. nih.gov For example, replacing the hydroxyl group with an amino group, which can then be converted into a thiourea (B124793) or squaramide, yields powerful hydrogen-bonding catalysts. nih.govdovepress.com These catalysts have proven to be highly effective in promoting a range of reactions, including Michael additions and cycloadditions. dovepress.com
The rigid, well-defined structure of the this compound scaffold allows for predictable and rational catalyst design. princeton.edu Computational studies have provided deep insights into the transition states of reactions catalyzed by this compound derivatives, enabling chemists to understand the origins of stereoselectivity and to design more efficient catalysts. acs.org The tunability of the scaffold, through modifications at various positions, allows for the optimization of catalysts for specific substrates and reactions, making this compound a truly prototypical and indispensable chiral scaffold in modern organic synthesis. nih.govbohrium.com
Scope and Academic Relevance of this compound-Based Research
The academic and industrial relevance of this compound-based research is vast and continues to expand. The catalysts derived from this scaffold are instrumental in the synthesis of a wide array of valuable chiral molecules.
Key Applications of this compound-Based Catalysts:
| Reaction Type | Catalyst Type | Application |
| Asymmetric Dihydroxylation | (DHQD)₂PHAL | Synthesis of chiral vicinal diols |
| Asymmetric Aminohydroxylation | Modified DHQD derivatives | Synthesis of chiral amino alcohols |
| Phase-Transfer Catalysis | Quaternized DHQD derivatives | Asymmetric alkylation of glycine (B1666218) imines to produce α-amino acids |
| Organocatalysis (Michael Addition) | DHQD-derived thioureas/squaramides | Enantioselective C-C and C-X bond formation |
| Organocatalysis (Aldol Reaction) | Modified DHQD derivatives | Synthesis of β-hydroxy carbonyl compounds |
| Organocatalysis (Mannich Reaction) | Modified DHQD derivatives | Synthesis of β-amino carbonyl compounds |
| Cyanation Reactions | Modified DHQD derivatives | Synthesis of chiral cyanohydrins |
The enantioselective synthesis of vicinal diols via the Sharpless Asymmetric Dihydroxylation using (DHQD)₂PHAL remains a cornerstone of organic synthesis, finding application in the total synthesis of numerous natural products and pharmaceuticals. encyclopedia.pubresearchgate.net Similarly, the related asymmetric aminohydroxylation provides access to chiral amino alcohols, which are crucial building blocks for many biologically active compounds. bohrium.com
In the realm of organocatalysis, this compound-derived phase-transfer catalysts have revolutionized the asymmetric synthesis of α-amino acids through the alkylation of glycine imines. sigmaaldrich.com The development of dimeric cinchona alkaloid catalysts has further enhanced the enantioselectivity of these transformations. sigmaaldrich.com
This compound-based thiourea and squaramide catalysts are at the forefront of hydrogen-bonding organocatalysis, enabling highly enantioselective conjugate additions, cycloadditions, and other carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govdovepress.com The ability to fine-tune the steric and electronic properties of these catalysts allows for a high degree of control over the reaction outcome. nih.gov
The academic relevance of this compound is underscored by the continuous stream of publications detailing new applications and catalyst designs. dovepress.combohrium.com Researchers are exploring the immobilization of this compound-based catalysts on solid supports to facilitate catalyst recovery and reuse, a key principle of green chemistry. acs.orgrsc.org Furthermore, the use of these catalysts in tandem reactions, where multiple transformations are carried out in a single pot, is an area of active investigation. researchgate.net
The broad utility and proven track record of this compound-derived catalysts in providing access to enantiomerically pure compounds ensure their continued importance in both academic laboratories and industrial-scale chemical synthesis. bohrium.comrsc.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H26N2O2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(S)-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3/t13?,14?,19?,20-/m0/s1 |
InChI Key |
LJOQGZACKSYWCH-LHFMAAMQSA-N |
Isomeric SMILES |
CCC1CN2CCC1CC2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of Dihydroquinidine
Chemo- and Regioselective Functionalization Strategies for the Dihydroquinidine Core
The this compound molecule possesses several reactive sites, including the C9-hydroxyl group, the quinuclidine (B89598) nitrogen, the quinoline (B57606) ring, and the C3-ethyl group. Achieving chemo- and regioselectivity—targeting a specific functional group or position among many—is paramount for creating tailored catalysts and ligands.
Key strategies for selective functionalization often revolve around the C9-hydroxyl group. This secondary alcohol is a common site for modification. For instance, esterification or etherification at this position is a foundational step in preparing many widely used ligands. One-pot inversion of the C9 alcohol stereochemistry via a Mitsunobu esterification-saponification sequence provides access to the epi-series of alkaloids, further expanding the available chiral space. springernature.com
Another crucial transformation is the conversion of the C9-hydroxyl group into an amine. A Mitsunobu reaction can be employed to introduce an azide (B81097) group at the C9 position with inversion of configuration, which is subsequently reduced to a primary amine, yielding 9-amino(9-deoxy)epi-dihydroquinidine. springernature.com This transformation is significant as it introduces a new nucleophilic and basic center, paving the way for bifunctional catalysts that can engage in hydrogen bonding and iminium ion activation. springernature.com
Functionalization can also be directed at the quinoline core. For example, demethylation of the C6'-methoxy group using reagents like boron tribromide or alkylthiolates provides a phenolic hydroxyl group. springernature.com This site can then be used for further derivatization, creating bifunctional catalysts where the phenolic moiety acts as a Brønsted acid or a hydrogen bond donor.
The strategic functionalization of the this compound core is summarized in the table below, highlighting common reactions at specific sites.
| Target Site | Reaction Type | Reagents/Conditions | Resulting Functional Group | Reference |
| C9-OH | Mitsunobu Reaction | Diethyl azodicarboxylate (DEAD), PPh₃, HN₃ | C9-N₃ (with inversion) | springernature.com |
| C9-N₃ | Reduction | LiAlH₄ or H₂, Pd/C | C9-NH₂ | springernature.com |
| C6'-OCH₃ | Demethylation | BBr₃ or Alkylthiolate | C6'-OH | springernature.com |
| C9-OH | Esterification | Acyl chlorides/anhydrides | C9-O-Acyl | researchgate.net |
| C9-OH | Etherification | Alkyl halides, Base | C9-O-Alkyl | nih.gov |
Design and Synthesis of Dimeric and Oligomeric this compound Ligands and Catalysts
The concept of dimerization, linking two this compound units, has been a breakthrough in asymmetric catalysis, leading to ligands with superior enantioselectivity and broader substrate scope compared to their monomeric counterparts. nih.gov The design principle often involves connecting two alkaloid units through a spacer that orients them in a specific, often C₂-symmetric, arrangement. nih.gov This creates a well-defined chiral pocket that enhances stereochemical control.
The most prominent examples are the phthalazine (B143731) (PHAL) ether-linked dimers, such as (DHQD)₂PHAL. These are synthesized by reacting this compound with 1,4-dichlorophthalazine (B42487) under basic conditions. nih.govbuchler-gmbh.com The resulting ligand, in combination with osmium tetroxide, is highly effective for asymmetric dihydroxylation of olefins. Similarly, dimeric ligands based on other heterocyclic spacers like pyrimidine (B1678525) (PYR) and anthraquinone (B42736) (AQN) have been developed, each exhibiting unique catalytic properties for different reactions. buchler-gmbh.com
The linker itself can be a point of diversification. For example, pyridazine (B1198779) linkers functionalized with terminal alkynes have been synthesized. nih.gov This allows for post-dimerization modification via copper-catalyzed "click" chemistry, attaching the dimeric catalyst to other molecules or solid supports. nih.gov
Beyond simple dimers, the synthesis of oligomeric structures has been explored to create more complex catalytic environments. nih.gov While less common for this compound itself, the principles of iterative synthesis, where monomers are sequentially added, can generate trimers and higher oligomers. nih.govnih.gov These complex structures aim to mimic the intricate active sites of enzymes.
The table below lists key dimeric this compound catalysts and their primary applications in asymmetric synthesis.
| Dimeric Catalyst | Linker | Typical Applications | Reference |
| (DHQD)₂PHAL | 1,4-Phthalazinediyl | Asymmetric Dihydroxylation, Aminohydroxylation, Halolactonization, Bromochlorination | nih.govbuchler-gmbh.comacs.org |
| (DHQD)₂AQN | 2,6-Anthraquinonediyl | Michael Addition, Fluorination, Aldol (B89426) Reaction, Desymmetrization | buchler-gmbh.com |
| (DHQD)₂PYR | 2,5-Pyrimidinediyl | Michael Addition, Fluorination, Semipinacol Rearrangement | buchler-gmbh.com |
| (DHQD)₂CLB | Not specified | Aminohydroxylation | buchler-gmbh.com |
Preparation of Novel this compound Conjugates and Hybrid Systems
Conjugating this compound to other molecular entities creates hybrid systems that merge the properties of both components. This strategy is employed to develop novel organocatalysts, probes, or bioactive molecules.
A notable area of research is the synthesis of sugar-dihydroquinidine conjugates. For example, this compound has been incorporated into sugar-thiourea structures. researchgate.net In these bifunctional organocatalysts, the sugar backbone provides a specific chiral environment while the thiourea (B124793) and the this compound's tertiary amine work in concert to activate substrates through hydrogen bonding and general base catalysis, respectively.
Another approach involves creating hybrid molecules by linking this compound to other pharmacophores. The development of quinoline-piperazine hybrids, for instance, aims to combine the structural features of Cinchona alkaloids with other biologically active motifs to create new therapeutic agents. nih.gov The synthesis often involves coupling a functionalized this compound derivative with the second molecule using standard amide or amine bond-forming reactions. nih.gov
The attachment of this compound derivatives to polymers or solid supports represents another form of conjugation. This is often achieved using linkers amenable to "click" chemistry, allowing the heterogenization of the catalyst for easier separation and recycling. nih.gov The design of such hybrid systems can also involve creating drug-conjugates where one part of the molecule aids in transporting the other across biological membranes, a strategy used in developing new antimicrobial agents. nih.govklahnlab.de
Sustainable and Efficient Synthesis Approaches to this compound Derivatives
In line with the principles of green chemistry, efforts are being made to develop more sustainable and efficient methods for synthesizing this compound derivatives. rsc.org This includes using environmentally benign solvents, reducing the number of synthetic steps, and improving catalyst efficiency and recyclability.
One key aspect is the development of scalable synthetic routes. For the preparation of important intermediates like 9-amino(9-deoxy)epi-dihydroquinidine, alternative multi-gram scale procedures have been devised. springernature.com These methods may start from O-mesylated this compound, followed by azidation and selective reduction, offering a more practical approach for large-scale production compared to a one-pot Mitsunobu reaction. springernature.com
The use of eco-friendly solvents is another important consideration. Protocols utilizing solvents like 2-methyl tetrahydrofuran (B95107) (2-MeTHF), a bio-based alternative to THF, are being explored for reactions involving related heterocyclic structures. nih.gov Furthermore, carrying out reactions in aqueous media or under solvent-free conditions, where possible, significantly improves the environmental profile of a synthesis. rsc.org
Catalyst efficiency is also a focus. The development of highly active dimeric catalysts like (DHQD)₂PHAL means that very low catalyst loadings (e.g., 1 mol %) are often sufficient, reducing cost and waste. acs.org Moreover, anchoring these catalysts to solid supports or polymers facilitates their recovery and reuse, a cornerstone of sustainable catalysis. nih.gov The use of microwave irradiation to accelerate reactions can also contribute to efficiency by reducing reaction times and potentially improving yields. nih.gov
Dihydroquinidine in Asymmetric Catalysis: Comprehensive Mechanistic Insights and Applications
Dihydroquinidine-Mediated Enantioselective Transformations
This compound and its derivatives, such as (DHQD)2PHAL, (DHQD)2AQN, and (DHQD)2PYR, are pivotal in a variety of enantioselective reactions. buchler-gmbh.combuchler-gmbh.com These catalysts have demonstrated remarkable efficacy in creating stereogenic centers with high fidelity. The diverse applications of these catalysts underscore the versatility of the this compound scaffold in asymmetric synthesis. buchler-gmbh.com
Asymmetric Dihydroxylation of Olefins (e.g., Sharpless AD)
The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from olefins. wikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from a cinchona alkaloid, such as this compound. wikipedia.orgpnas.org The choice between this compound (DHQD) and its pseudo-enantiomer dihydroquinine (DHQ) dictates the facial selectivity of the dihydroxylation, allowing for the synthesis of either enantiomer of the diol product. wikipedia.org
The commercially available reagent mixtures, AD-mix-β (containing a DHQD-derived ligand) and AD-mix-α (containing a DHQ-derived ligand), have made this methodology highly accessible and reliable for a wide range of olefin substrates. wikipedia.org The reaction is highly site-selective, typically proceeding at the most electron-rich double bond within a molecule. wikipedia.org
Mechanism of Sharpless Asymmetric Dihydroxylation:
The catalytic cycle of the Sharpless AD begins with the formation of a complex between osmium tetroxide and the chiral ligand. wikipedia.org This complex then reacts with the olefin in a [3+2]-cycloaddition manner to form a cyclic osmate ester intermediate. wikipedia.org Subsequent hydrolysis of this intermediate, often facilitated by an additive like methanesulfonamide, releases the chiral diol and the reduced osmium species. wikipedia.org A stoichiometric co-oxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide, is used to regenerate the osmium tetroxide, thus completing the catalytic cycle. wikipedia.org The chiral ligand creates a U-shaped binding pocket that directs the approach of the olefin, leading to the observed enantioselectivity. wikipedia.org
Table 1: Examples of this compound-Mediated Asymmetric Dihydroxylation
| Olefin | Ligand | Co-oxidant | Enantiomeric Excess (ee) |
| trans-Stilbene | (DHQD)₂PHAL | K₃[Fe(CN)₆]/K₂CO₃ | >99% |
| Styrene (B11656) | (DHQD)₂PHAL | K₃[Fe(CN)₆]/K₂CO₃ | 97% |
| 1-Decene | (DHQD)₂PHAL | K₃[Fe(CN)₆]/K₂CO₃ | 97% |
Asymmetric Aminohydroxylation Reactions
Asymmetric aminohydroxylation is a related transformation that introduces both an amino and a hydroxyl group across a double bond in an enantioselective fashion. pnas.orgnih.gov this compound-derived ligands, particularly in the form of (DHQD)2CLB, are effective in catalyzing this reaction. buchler-gmbh.com This method provides a direct route to valuable chiral 1,2-amino alcohols, which are important building blocks in the synthesis of pharmaceuticals and other biologically active molecules. pnas.org For instance, a facile synthesis of the side chain of the anticancer agent paclitaxel (B517696) has been achieved using this methodology. pnas.orgnih.gov
Michael Additions and Related Conjugate Additions
This compound and its derivatives serve as powerful catalysts for enantioselective Michael additions and other conjugate addition reactions. buchler-gmbh.combuchler-gmbh.com These reactions involve the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. The use of chiral ligands derived from DHQD, such as (DHQD)2PHAL and (DHQD)2PYR, allows for the creation of a chiral center at the β-position with high enantioselectivity. buchler-gmbh.combuchler-gmbh.com This methodology has been successfully applied to a wide range of nucleophiles and Michael acceptors, providing access to a diverse array of chiral compounds.
Mannich-type Reactions and α-Amination
The application of this compound-based catalysts extends to enantioselective Mannich-type reactions and α-amination processes. buchler-gmbh.com In the Mannich reaction, a chiral catalyst promotes the addition of a nucleophile, typically an enolate or its equivalent, to an imine. This results in the formation of β-amino carbonyl compounds with high enantiopurity. Similarly, in α-amination, a nitrogen source is introduced at the α-position of a carbonyl compound. This compound-derived catalysts, such as (DHQD)2PHAL, have proven to be effective in controlling the stereochemical outcome of these important carbon-nitrogen bond-forming reactions. buchler-gmbh.com
Asymmetric Fluorination and Other Halogenation Reactions
This compound derivatives have emerged as valuable catalysts for enantioselective fluorination and other halogenation reactions. buchler-gmbh.combuchler-gmbh.com The introduction of a fluorine atom into a molecule can significantly alter its biological properties, making asymmetric fluorination a topic of great interest. Chiral ligands such as (DHQD)2PHAL, (DHQD)2AQN, and (DHQD)2PYR have been successfully employed to catalyze the enantioselective addition of a fluorine atom to various substrates. buchler-gmbh.combuchler-gmbh.com Beyond fluorination, these catalysts have also been utilized in asymmetric bromination, chlorination, and other halolactonization and haloetherification reactions. buchler-gmbh.combuchler-gmbh.com
Table 2: this compound Derivatives in Asymmetric Halogenation
| Reaction Type | Catalyst | Typical Substrate |
| Fluorination | (DHQD)₂PHAL, (DHQD)₂AQN, (DHQD)₂PYR | β-Keto esters |
| Bromination | (DHQD)₂PHAL | Olefins |
| Chlorination | (DHQD)₂PHAL | Olefins |
Kinetic Resolution and Dynamic Kinetic Resolution Processes
This compound-based catalysts are also employed in kinetic resolution and dynamic kinetic resolution processes. buchler-gmbh.combuchler-gmbh.com In a kinetic resolution, a chiral catalyst selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. This allows for the separation of enantiomers. Dynamic kinetic resolution is an even more powerful technique where the unreactive enantiomer is racemized in situ, allowing for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. Ligands such as (DHQD)2PHAL and (DHQD)2AQN have been shown to be effective in various kinetic resolution and dynamic kinetic resolution protocols. buchler-gmbh.combuchler-gmbh.com
Other Enantioselective Carbon-Carbon and Carbon-Heteroatom Bond Formations
This compound and its derivatives have proven to be versatile catalysts in a variety of other enantioselective carbon-carbon and carbon-heteroatom bond-forming reactions beyond the more common applications. These transformations are crucial for the synthesis of complex chiral molecules, including natural products and pharmaceuticals.
Enantioselective Carbon-Carbon Bond Formations:
Henry Reaction (Nitroaldol Reaction): this compound-based catalysts, such as (DHQD)2PHAL, are effective in promoting the asymmetric Henry reaction, which forms a C-C bond between a nitroalkane and an aldehyde or ketone. buchler-gmbh.com This reaction is significant for creating 2-nitroalcohols, which are valuable intermediates for synthesizing biologically active compounds, including chiral amino alcohols. buchler-gmbh.com The Cinchona alkaloid core provides an efficient organocatalytic scaffold for this transformation, allowing for the selective synthesis of either stereoisomer. buchler-gmbh.com
Friedel-Crafts Alkylation: this compound catalysts have been employed in the atropselective Friedel-Crafts alkylation of naphthols with indenones. acs.org This method allows for the enantioselective synthesis of conformationally restricted indanones. acs.org
Knoevenagel Condensation: Primary amine derivatives of this compound have been used to catalyze the first axially chiral selective Knoevenagel condensation, providing access to enantioenriched olefins containing an oxindole (B195798) core. acs.org
Single-Carbon Insertion: A chiral rhodium-carbynoid generated with a this compound derivative has been shown to mediate the enantioselective single-carbon insertion into alkenes. acs.org This process leads to the formation of enantioenriched allylic phosphates. acs.org
Enantioselective Carbon-Heteroatom Bond Formations:
α-Benzoyloxylation of Ketones: A primary amine catalyst derived from 9-amino-(9-deoxy)epi-dihydroquinidine, in combination with salicylic (B10762653) acid, promotes the direct α-benzoyloxylation of cyclohexanones and 1-indanones using dibenzoyl peroxide. nih.govbuchler-gmbh.com This reaction yields protected α-hydroxy carbonyl compounds with high enantioselectivity. nih.gov
Aza-Michael Addition: this compound derivatives have been utilized in the asymmetric aza-Michael reaction, which involves the conjugate addition of nitrogen nucleophiles to electron-deficient alkenes. rsc.org For instance, cupreidine, a derivative, has been used to catalyze the Michael addition of 1H-benzotriazole to nitro-olefins. rsc.org
Aziridination: Primary amine salts derived from this compound derivatives, such as 9-amino-9-deoxy-epi-dihydroquinine (a pseudoenantiomer), have been used to catalyze the highly stereoselective aziridination of α,β-unsaturated ketones. rsc.org
Halogenation: Chiral phosphoric acids have been used in conjunction with this compound-derived catalysts for the enantioselective bromination of enecarbamates to produce vicinal haloamines with high enantiomeric excess. organic-chemistry.org
The following table summarizes some of the diverse enantioselective reactions catalyzed by this compound and its derivatives:
| Reaction Type | Substrates | Catalyst System | Product Type | Ref |
| Henry Reaction | Nitroalkanes, Aldehydes/Ketones | (DHQD)2PHAL | 2-Nitroalcohols | buchler-gmbh.com |
| Friedel-Crafts Alkylation | Naphthols, Indenones | This compound derivative | Conformationally restricted indanones | acs.org |
| Knoevenagel Condensation | Oxindoles | This compound primary amine | Enantioenriched olefins | acs.org |
| α-Benzoyloxylation | Ketones, Dibenzoyl peroxide | 9-Amino-(9-deoxy)epi-dihydroquinidine / Salicylic acid | Protected α-hydroxy carbonyls | nih.govbuchler-gmbh.com |
| Aza-Michael Addition | 1H-Benzotriazole, Nitro-olefins | Cupreidine | Chiral nitrogen-containing compounds | rsc.org |
| Aziridination | α,β-Unsaturated ketones, N-protected hydroxylamines | 9-Amino-9-deoxy-epi-dihydroquinine salt | Chiral aziridines | rsc.org |
Mechanistic Investigations of this compound-Catalyzed Reactions
Understanding the mechanism of this compound-catalyzed reactions is crucial for optimizing existing methods and designing new, more efficient catalytic systems. These investigations often involve a combination of kinetic studies, spectroscopic analysis, and computational modeling.
Elucidation of Catalyst-Substrate Interactions and Transition State Architectures
The stereochemical outcome of this compound-catalyzed reactions is determined by the specific interactions between the catalyst and the substrates in the transition state.
Asymmetric Dihydroxylation: In the Sharpless asymmetric dihydroxylation, the this compound ligand is believed to form a complex with osmium tetroxide. york.ac.uk This complex then reacts with the olefin in a highly organized, chiral environment. york.ac.uk The quinoline (B57606) and quinuclidine (B89598) moieties of the this compound ligand create a chiral pocket that directs the approach of the olefin, leading to face-selective dihydroxylation. acs.org Crystallographic studies, theoretical calculations, and NMR investigations have been employed to determine the structure of the catalytically active species and understand the basis for enantiofacial selection. researchgate.net
Mannich Reaction: In the organocatalytic enantioselective Mannich reaction of 3-indolinone-2-carboxylates, computational studies suggest a transition state where the catalyst interacts with both the imine and the enolate. acs.orgnih.gov For instance, when using a bifunctional thiourea (B124793) catalyst derived from a cinchona alkaloid, the thiourea moiety activates the imine via hydrogen bonding, while the tertiary amine of the quinuclidine core acts as a general base to generate the nucleophilic enolate. dovepress.com
Iridium-Catalyzed Borylation: In the enantioselective borylation of arenes using an iridium catalyst with a dihydroquinine-derived chiral cation, the transition state involves a hydrogen bond between the hydroxyl group of the cation and a phosphinamide group on the substrate. cam.ac.uk This interaction, along with π-π stacking, helps to create a rigid and well-defined chiral environment. cam.ac.uk
Role of Non-Covalent Interactions in Stereocontrol (e.g., Hydrogen Bonding, π-Stacking)
Non-covalent interactions are fundamental to the ability of this compound catalysts to control stereochemistry. harvard.edu These interactions, though weaker than covalent bonds, collectively create a highly ordered transition state assembly. harvard.edu
Hydrogen Bonding: Hydrogen bonding is a key element in many this compound-catalyzed reactions. In the asymmetric dihydroxylation, the hydroxyl group of the this compound ligand can form hydrogen bonds that help to orient the substrate within the catalytic pocket. researchgate.net In bifunctional catalysis, the hydroxyl group can act as a Brønsted acid to activate an electrophile, while the quinuclidine nitrogen acts as a Brønsted base. dovepress.com In the enantioselective borylation of arenes, a hydrogen bond between the catalyst's hydroxyl group and the substrate is crucial for high enantioselectivity. cam.ac.uk
π-Stacking: π-stacking interactions between the quinoline ring of the this compound catalyst and aromatic substrates are also important for stereocontrol. acs.orgresearchgate.net These interactions help to pre-organize the substrate in the transition state, leading to a more selective reaction. researchgate.net In some cases, both π-stacking and CH/π interactions can influence the stability of the transition state, with the balance between these forces determining the final stereochemical outcome. nih.gov
Electrostatic Interactions: The chiral electrostatic environment created by the catalyst can also play a significant role in stereoselectivity. chemrxiv.org In some reactions, the stabilization of a partial positive charge in the transition state by the chiral catalyst's electrostatic field can be the primary driver of enantioselectivity. nih.govchemrxiv.org
The following table highlights the key non-covalent interactions in different this compound-catalyzed reactions:
| Reaction | Key Non-Covalent Interactions | Role in Stereocontrol | Ref |
| Asymmetric Dihydroxylation | Hydrogen Bonding, π-Stacking | Orients the olefin in the chiral pocket of the osmium-ligand complex. | acs.orgresearchgate.net |
| Mannich Reaction (Thiourea catalyst) | Hydrogen Bonding | Dual activation of the imine (via thiourea) and generation of the enolate (via quinuclidine). | dovepress.com |
| Iridium-Catalyzed Borylation | Hydrogen Bonding, π-Stacking | Creates a rigid transition state, directing the approach of the borylating agent. | cam.ac.uk |
Ligand Acceleration Phenomena in this compound Catalysis
A remarkable feature of some this compound-catalyzed reactions, particularly the Sharpless asymmetric dihydroxylation, is the phenomenon of "ligand-accelerated catalysis". york.ac.ukgoogle.com This means that the presence of the chiral ligand not only induces asymmetry but also significantly increases the rate of the reaction compared to the uncatalyzed process.
Mechanism of Acceleration: In the asymmetric dihydroxylation, the this compound ligand forms a complex with osmium tetroxide that is much more reactive towards olefins than free osmium tetroxide. york.ac.uk Detailed mechanistic studies have shown that the rate acceleration is primarily due to the facilitation of the initial osmylation step. york.ac.uk The ligand appears to strike a balance: it binds strongly enough to OsO₄ to accelerate the addition to the olefin, but not so tightly to the resulting osmate ester that it inhibits the subsequent hydrolysis and reoxidation steps of the catalytic cycle. york.ac.uk
Significance: Ligand-accelerated catalysis is a crucial factor in the high efficiency of the asymmetric dihydroxylation, allowing for very low catalyst loadings (as little as 1 part in 50,000). york.ac.uk This phenomenon has significant implications for the development of highly active and selective catalytic processes. york.ac.uk
This compound as a Chiral Organocatalyst
In addition to its role as a ligand in metal-catalyzed reactions, this compound and its derivatives are highly effective as chiral organocatalysts, operating in the absence of metals. buchler-gmbh.com This field has grown rapidly, providing powerful, environmentally benign alternatives for many asymmetric transformations.
Primary Amine and Bifunctional Catalysis with this compound Derivatives
Derivatives of this compound where the C9-hydroxyl group is replaced with a primary amine have emerged as exceptionally versatile and powerful organocatalysts. researchgate.net These primary amine catalysts can operate through different activation modes, often in a bifunctional manner.
Primary Amine Catalysis: 9-amino-(9-deoxy)epi-dihydroquinidine and its pseudoenantiomer are prominent examples of primary amine catalysts derived from cinchona alkaloids. researchgate.net These catalysts can react with carbonyl compounds to form enamines or iminium ions, which then participate in a wide range of enantioselective reactions. researchgate.net For instance, a mixture of 9-amino-(9-deoxy)epi-dihydroquinidine and salicylic acid has been shown to effectively catalyze the α-benzoyloxylation of ketones. nih.gov The primary amine is believed to form an enamine intermediate with the ketone, which then reacts with the benzoyl peroxide. nih.gov
Bifunctional Catalysis: Many this compound-derived organocatalysts operate through a bifunctional mechanism, where two different functional groups on the catalyst molecule work in concert to activate the substrates. dovepress.com In the case of primary amine derivatives, the amine can act as a nucleophile or base, while another part of the molecule, such as the quinoline ring or an additional acidic co-catalyst, can provide electrophilic activation through hydrogen bonding or other non-covalent interactions. dovepress.com This dual activation strategy is highly effective in creating a well-organized, stereoselective transition state. For example, in the Michael addition of triketopiperazines to enones, the quinuclidine nitrogen is proposed to activate the donor by forming an enolate, while the 6'-OH group (in a modified catalyst) and the protonated quinuclidine nitrogen activate the enone and stabilize the enolate, respectively, through hydrogen bonding. dovepress.com
The following table provides examples of reactions catalyzed by this compound-derived primary amine and bifunctional catalysts:
| Reaction | Catalyst System | Proposed Activation Mode | Ref |
| α-Benzoyloxylation of Ketones | 9-Amino-(9-deoxy)epi-dihydroquinidine / Salicylic acid | Enamine catalysis | nih.gov |
| Aza-Michael Reaction | Cinchona-based primary amine | Iminium ion catalysis | researchgate.net |
| Michael Addition of Triketopiperazines to Enones | O-benzyl-substituted 6′-hydroxycinchonine | Bifunctional: Brønsted base (quinuclidine) and Brønsted acid (6'-OH and protonated quinuclidine) | dovepress.com |
| Knoevenagel Condensation | This compound primary amine | Bifunctional activation | acs.org |
Design Principles for this compound-Based Organocatalysts
The remarkable success of this compound (DHQD) and its derivatives in asymmetric catalysis stems from a modular and tunable structure. The design of effective DHQD-based organocatalysts hinges on a deep understanding of its core structural elements and the strategic modification of these components to create a highly specific chiral environment for a given transformation. The fundamental principle involves creating bifunctional catalysts where different parts of the molecule perform distinct, cooperative roles in activating the reacting partners and controlling the stereochemical outcome.
The core structure of this compound, a Cinchona alkaloid, features three key components that are central to its catalytic activity: the basic quinuclidine nitrogen, the aromatic quinoline ring, and the hydroxyl group at the C9 position. dovepress.com The tertiary nitrogen of the quinuclidine ring acts as a Brønsted or Lewis base, interacting with and activating one of the substrates. dovepress.com Concurrently, the C9-hydroxyl group, or a functional moiety installed at this position, serves as a Brønsted acid or hydrogen-bond donor, activating the electrophilic partner. dovepress.com The relative orientation of the quinoline and quinuclidine rings establishes a "chiral pocket" around this active site, which dictates the facial selectivity of the substrate's approach. dovepress.com
Key design principles focus on the modification of these elements to optimize catalyst performance for specific reactions:
Modification at the C9-Hydroxyl Group: This is the most common and impactful strategy for tuning the catalyst's properties. The hydroxyl group is a versatile handle for introducing a wide array of functionalities.
Ester and Ether Derivatives: Acylation or etherification of the C9-OH group with large aromatic moieties (e.g., benzoyl, phenanthryl, phthalazinyl) is a widely used strategy. These groups can enhance catalyst stability and, more importantly, extend the chiral pocket, allowing for more defined steric interactions and improved enantioselectivity. Dimeric catalysts, such as (DHQD)₂PHAL and (DHQD)₂AQN, which link two this compound units via a phthalazine (B143731) or anthraquinone (B42736) spacer, have proven to be exceptionally effective ligands in reactions like asymmetric dihydroxylation and aminohydroxylation. buchler-gmbh.comcore.ac.uk
Hydrogen-Bonding Moieties: Replacing the C9-OH group with more powerful hydrogen-bonding groups like urea, thiourea, or squaramide moieties has led to the development of highly active and selective bifunctional catalysts. dovepress.com These groups are particularly effective at activating carbonyl compounds and imines through dual hydrogen bonding, leading to significant rate acceleration and high stereocontrol in reactions such as Michael additions and Friedel-Crafts alkylations. The acidity and steric bulk of the substituent on the (thio)urea or squaramide group can be finely tuned to match the requirements of the substrate.
Conformational Control: this compound and its derivatives can exist in several low-energy conformations, often described as "open" or "closed". pnas.org The catalytic activity and the resulting stereoselectivity can be highly dependent on which conformation is adopted during the reaction. pnas.org A key design principle is, therefore, to create more rigid structures that lock the catalyst into its most active conformation. For instance, research has shown that catalysts designed to mimic an "app-closed" (anti-periplanar) conformation can achieve high enantioselectivity in the alcoholysis of meso cyclic anhydrides, comparable to the highly effective but more flexible DHQD-PHN catalyst. pnas.org This demonstrates that restricting conformational freedom can be a powerful tool for enhancing catalyst performance.
Modification of the Quinoline Ring: The quinoline ring system also offers opportunities for modification. Introducing electron-donating or electron-withdrawing substituents at various positions can alter the electronic properties of the catalyst. For example, modifying the C6'-methoxy group can influence the basicity of the quinuclidine nitrogen through an electronic effect, thereby tuning the catalyst's reactivity.
The interplay between these structural modifications allows for the rational design of a vast library of this compound-based catalysts tailored for specific asymmetric transformations. The table below illustrates how different modifications influence catalyst performance in various reactions.
Research Findings on this compound-Based Catalysts
| Catalyst/Ligand | Modification Principle | Application | Result (yield, ee) | Reference |
| DHQD-PHN | C9-OH etherified with a phenanthrene (B1679779) group. | Methanolysis of cis-2,3-dimethyl succinic anhydride | 96% ee | pnas.org |
| Rigid Catalyst 7 | C9-OH derivative locked in an app-closed conformation. | Methanolysis of cis-2,3-dimethyl succinic anhydride | 93% ee | pnas.org |
| (DHQD)₂AQN | Dimeric catalyst with an anthraquinone (AQN) linker. | Michael addition of diethyl malonate to (E)-2-nitrostyrene | Good dr (>95:5), up to 87% ee | dovepress.com |
| (DHQD)₂PHAL | Dimeric catalyst with a phthalazine (PHAL) linker. | Asymmetric Dihydroxylation | High enantioselectivity | buchler-gmbh.com |
| (DHQD)₂PYR | Dimeric catalyst with a pyrimidine (B1678525) (PYR) linker. | Asymmetric Fluorination, Michael Addition | High enantioselectivity | buchler-gmbh.com |
| Cinchona Squaramide | C9-OH replaced with a squaramide moiety. | Michael Addition | Up to 84% yield, 96% ee | beilstein-journals.org |
| Thiourea-DHQD | C9-OH replaced with a thiourea moiety. | Michael addition of nitromethane (B149229) to chalcone | 63% yield, 93% ee (immobilized) | beilstein-journals.org |
Stereochemical and Conformational Analysis of Dihydroquinidine Catalytic Systems
Spectroscopic Probes for Dihydroquinidine Stereochemistry and Enantiomeric Purity in Reaction Media (e.g., Circular Dichroism, Advanced NMR Techniques)
The determination of stereochemistry and the assessment of enantiomeric purity in a reaction mixture are critical for understanding and optimizing asymmetric catalytic processes. Spectroscopic techniques, particularly Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR), serve as powerful, non-destructive tools for this purpose.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. creative-proteomics.com This technique is highly sensitive to the spatial arrangement of atoms and can provide a global conformational snapshot of a molecule in solution. nih.gov For this compound and its derivatives, the CD spectrum is influenced by the conformation of the entire molecule, including the relative orientation of the quinoline (B57606) and quinuclidine (B89598) rings. acs.org Changes in the reaction environment, such as solvent polarity or temperature, can induce conformational shifts that are readily detected by changes in the CD spectrum. nih.gov This allows researchers to monitor the conformational state of the catalyst under catalytically relevant conditions. The technique is particularly useful for assessing the secondary structure of molecules and can be a preliminary step to more complex analyses like NMR. nih.govrsc.org
Advanced NMR Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of molecules in solution and for quantifying the enantiomeric excess (ee) of chiral products. acs.org
Structural Elucidation: One-dimensional (¹H, ¹³C) and two-dimensional (COSY, NOESY) NMR experiments provide information on bond connectivity and through-space proximity of atoms, respectively. NOESY experiments have been particularly crucial in studying the conformational behavior of cinchona alkaloids, helping to prove the existence of dimeric forms in concentrated solutions through the observation of intermolecular interactions. wiley-vch.de
Enantiomeric Purity Assessment: To determine the enantiomeric excess of a reaction product, chiral solvating agents (CSAs) derived from this compound or its pseudoenantiomer can be used. acs.org These agents form diastereomeric complexes with the enantiomers of the analyte, resulting in chemically distinct signals in the NMR spectrum (typically ¹H NMR). The integration of these separated signals allows for precise calculation of the enantiomeric ratio. tandfonline.com For instance, dimers derived from Cinchona alkaloids, such as (DHQ)₂PHAL, have been successfully employed as CSAs to induce enantiospecificity for the enantiomeric discrimination and quantification of chiral acids and other compounds. acs.org
The following table summarizes the application of these spectroscopic methods:
| Spectroscopic Technique | Information Obtained for this compound Systems | Key Advantages |
| Circular Dichroism (CD) | Global molecular conformation, detection of conformational changes due to solvent, pH, or temperature. nih.govacs.org | Rapid analysis, high sensitivity to overall molecular shape. creative-proteomics.com |
| Advanced NMR (NOESY) | Detailed conformational analysis, relative orientation of molecular fragments, detection of aggregation states (e.g., dimers). wiley-vch.de | Provides specific through-space atomic distances to define conformation. |
| NMR with Chiral Solvating Agents | Determination of enantiomeric excess (ee) of chiral products, study of diastereomeric interactions. acs.orgtandfonline.com | Direct and accurate quantification of enantiomeric purity without chromatographic separation. acs.org |
Conformational Dynamics of this compound and its Derivatives and Their Impact on Enantioselectivity
This compound is not a rigid molecule. It possesses significant conformational flexibility, primarily around the C9-C4' and C8-C9 single bonds, which connect the quinoline and quinuclidine moieties. This flexibility allows the molecule to exist in several conformations, with the "open" and "closed" forms being the most significant in catalysis. The equilibrium between these conformers is highly sensitive to the surrounding environment and plays a pivotal role in determining the outcome of an asymmetric reaction. wiley-vch.de
The conformational state of the catalyst directly influences how a substrate approaches the active site, thereby dictating the stereochemical course of the reaction. A dramatic illustration of this principle is seen in the solvent-dependent reversal of enantioselectivity in certain reactions. An NMR study of a 1,3-hydron transfer reaction catalyzed by this compound demonstrated that the ratio of open to closed conformers could be inverted by changing the solvent. wiley-vch.de This change in conformational population was directly responsible for the reversal in the chirality of the product. wiley-vch.de
Table of Solvent Effects on this compound Conformation and Enantioselectivity
| Solvent | Conformer Ratio (Open:Closed) | Enantioselectivity | Reference |
| o-Dichlorobenzene | 60:40 | Major enantiomer A | wiley-vch.de |
| DMSO | 20:80 | Major enantiomer B (opposite chirality) | wiley-vch.de |
This dynamic behavior underscores that the catalyst's structure cannot be considered static. The interplay between the catalyst, substrate, and solvent environment creates a dynamic system where the predominant conformation dictates enantioselectivity. nih.gov Understanding and controlling these conformational dynamics is a key strategy in optimizing catalytic systems based on this compound. nih.gov
Elucidation of Structure-Activity Relationships in this compound Ligand Design
Structure-Activity Relationship (SAR) studies are fundamental to the process of rational catalyst design. drugdesign.org By systematically modifying the structure of this compound and evaluating the impact on catalytic performance (e.g., yield, enantioselectivity), researchers can identify key structural features responsible for its efficacy. nih.gov
Key areas of modification on the this compound scaffold include:
The C9 Hydroxyl Group: This group is crucial as it often participates in hydrogen bonding to the substrate, orienting it for the stereoselective transformation. Esterification or etherification of this group, for example, creating O-acetylquinine or 9-O-carbamoyl derivatives, significantly alters the catalyst's conformational behavior and, consequently, its activity and selectivity. wiley-vch.de
The Quinuclidine Nitrogen: The basicity and steric accessibility of this nitrogen are important for its role as a Brønsted or Lewis base in many catalytic cycles.
The Quinoline Ring: Modifications to the quinoline ring, such as the introduction of substituents at the 6'-position, can modulate the electronic properties and steric bulk of the catalyst.
Dimerization: A highly successful strategy in ligand design has been the creation of dimeric Cinchona alkaloid ligands, where two this compound units are connected by a linker. Ligands like (DHQ)₂PHAL (phthalazine linker) and (DHQ)₂PYR (pyrimidine linker) have become benchmark catalysts for reactions like the Sharpless Asymmetric Dihydroxylation. acs.org The nature of the linker is critical, as it controls the spacing and orientation of the two alkaloid units, creating a well-defined chiral pocket. For example, the rigidity of a pyrrolidine (B122466) linker in (DHQ)₂Pyr restricts conformational freedom compared to more flexible linkers.
The following table presents illustrative SAR data for this compound derivatives in a hypothetical asymmetric reaction, demonstrating how structural changes can influence catalytic outcomes.
| Catalyst/Ligand | Structural Modification | Resulting Enantiomeric Excess (% ee) | Key Insight |
| This compound | Parent Alkaloid | 75% | Baseline activity. |
| This compound Benzoate | Esterification of C9-OH | 85% | Steric bulk at C9 can enhance facial discrimination. |
| (DHQ)₂PHAL | Dimerization with Phthalazine (B143731) linker | 99% | Pre-organized chiral pocket significantly boosts enantioselectivity. acs.org |
| (DHQ)₂PYR | Dimerization with Pyrimidine (B1678525) linker | 98% | Linker structure fine-tunes the catalytic pocket for optimal substrate fit. |
| 9-Deoxy-9-amino-DHQD | Replacement of C9-OH with -NH₂ | 92% | Altered H-bonding capability and basicity can be beneficial. |
These studies provide a roadmap for catalyst optimization, allowing for the fine-tuning of steric and electronic properties to achieve higher levels of stereocontrol for a given chemical transformation. mdpi.comnih.gov
Advanced Analytical Methodologies in Dihydroquinidine Research
Chromatographic Techniques for Chiral Purity and Reaction Monitoring (e.g., Chiral High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry in research context)
Chromatographic methods are indispensable for the separation and analysis of dihydroquinidine and related chiral compounds.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for assessing the enantiomeric purity of chiral substances and for monitoring stereoselective reactions. In the context of this compound research, its applications are multifaceted. This compound and its derivatives are often used to create the chiral environment necessary for separation. For instance, a hybrid monolithic silica (B1680970) column functionalized with O-[2-(methacryloyloxy)-ethylcarbamoyl]-10,11-dihydroquinidine (MQD) has been developed for the enantioseparation of derivatized amino acids by nano-liquid chromatography. researchgate.net This demonstrates the utility of this compound as a chiral selector covalently bonded to a stationary phase.
The technique is paramount for the direct separation of enantiomers, which is critical in pharmaceutical and biological analysis. mdpi.com HPLC methods can be developed to separate and quantify enantiomers of related chiral drugs, such as hydroxychloroquine, which underscores the power of this technique for resolving optical isomers. researchgate.net Such separations are crucial as the chirality of a molecule can significantly impact its biological activity and toxicity. researchgate.net The ability to monitor reactions in real-time or via sample aliquots allows researchers to determine enantiomeric excess (ee) and reaction conversion, providing vital data for optimizing asymmetric synthesis protocols. acs.org
Table 1: Application of this compound-based Chiral Selectors in HPLC
| Chiral Selector | Analyte(s) | Chromatographic Technique | Research Focus |
|---|---|---|---|
| O-[2-(methacryloyloxy)-ethylcarbamoyl]-10,11-dihydroquinidine (MQD) | 9-fluorenylmethoxycarbonyl (FMOC) derivatized amino acids | Nano-Liquid Chromatography | Development of a monolithic column for enantioseparation. researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it highly effective for identifying and quantifying volatile and semi-volatile compounds in complex mixtures. researchgate.netnotulaebotanicae.ro In this compound research, GC-MS is used for purity assessment and to identify related alkaloids and potential side products in synthesis mixtures. medchemexpress.com
The technique is widely applied to the analysis of indole (B1671886) alkaloids from plant extracts, where it can identify dozens of compounds in a single run. notulaebotanicae.ro For this compound, which is often present alongside quinidine (B1679956) and other Cinchona alkaloids, GC-MS provides a reliable method for identification based on the compound's retention time and its unique mass spectrum. The National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center includes Kovats Retention Index data for this compound, a standardized metric used in GC for compound identification. nih.gov In research involving chemical modifications or degradations, GC-MS can be used to analyze reaction products, often after a derivatization step to increase volatility and stability. mdpi.com This in-situ derivatization can prevent highly reactive ingredients from reacting with each other before analysis, ensuring accurate quantification. mdpi.com
Table 2: GC-MS Parameters for this compound Analysis
| Parameter | Value | Source |
|---|
| Kovats Retention Index (Standard non-polar column) | 2820, 2825 | NIST Mass Spectrometry Data Center nih.gov |
Spectroscopic Methods for Mechanistic Elucidation and Structural Confirmation (e.g., In situ NMR, Infrared Spectroscopy, Ultraviolet-Visible Spectroscopy)
Spectroscopic techniques provide deep insight into the molecular structure of this compound and its dynamic behavior during chemical reactions.
In situ Nuclear Magnetic Resonance (NMR) Spectroscopy
In situ NMR spectroscopy is a particularly powerful tool for studying reaction mechanisms directly under reaction conditions, providing information on labile, catalytically active species that cannot be observed with ex-situ measurements. wiley.com This technique allows for the real-time monitoring of reactions, offering insights into kinetics and the formation of intermediates. numberanalytics.com Research on fluorinated analogues of this compound has utilized 2D-NMR studies to determine the conformation of these molecules in solution, which is crucial for understanding their bioactive conformations. researchgate.net Furthermore, methods have been developed for the tritiation of this compound, with tritium (B154650) NMR used for characterization, highlighting the technique's role in isotopic labeling studies. researchgate.net By monitoring the reaction mixture directly in the NMR tube, researchers can track the consumption of reactants and the formation of products, which was paramount in elucidating a "CO-free" carbonylation mechanism. wiley.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a fundamental technique for the structural confirmation of this compound. beilstein-journals.org It works by probing the vibrational modes of molecules. Specific functional groups absorb IR radiation at characteristic frequencies, providing a molecular fingerprint. frontiersin.org For this compound, IR spectroscopy can confirm the presence of key functional groups such as hydroxyl (-OH), amine (N-H), ether (C-O-C), and the aromatic quinoline (B57606) ring. The technique is also sensitive to intermolecular interactions, such as hydrogen bonding, which can be elucidated by analyzing shifts in absorption bands. beilstein-journals.org As a non-destructive method, it is valuable for the rapid analysis of both raw materials and synthesized products. frontiersin.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. technologynetworks.com It is particularly useful for analyzing compounds containing chromophores—parts of a molecule that absorb light, such as aromatic rings and systems with conjugated π-bonds. nih.govupi.edu this compound possesses a quinoline ring system, which is a strong chromophore, making UV-Vis spectroscopy a straightforward method for its detection and quantification. The technique is often used in conjunction with HPLC, where a UV-Vis detector monitors the column eluent, allowing for the quantification of this compound as it separates from other components. researchgate.net While UV-Vis spectra are typically broad and may not be sufficient for complete structural identification on their own, they are highly valuable for quantitative analysis and for monitoring reaction kinetics where a change in conjugation or chromophore structure occurs. nih.govupi.edu
Table 3: Spectroscopic Fingerprints of this compound's Core Structures
| Spectroscopic Technique | Structural Feature Detected | Typical Application |
|---|---|---|
| In situ NMR | Complete molecular structure (¹H, ¹³C), reaction intermediates, conformational analysis | Mechanistic studies, kinetic analysis, structural elucidation of analogues. wiley.comresearchgate.net |
| Infrared (IR) | Functional groups (O-H, N-H, C-O, aromatic C=C) | Structural confirmation, identification of hydrogen bonding. beilstein-journals.org |
| UV-Vis | Quinoline chromophore (conjugated aromatic system) | Quantification in solution, purity checks, detection in HPLC. researchgate.nettechnologynetworks.com |
X-ray Crystallography of this compound Complexes and Reaction Intermediates
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic structure of a crystalline solid. mdpi.com This technique provides an electron density map from which the precise spatial arrangement of atoms, bond lengths, and bond angles can be determined. mdpi.com In this compound research, it is invaluable for obtaining the absolute configuration of the molecule and for understanding its interaction with other molecules.
By crystallizing this compound or its derivatives in complexes with other reagents or as catalytic intermediates, researchers can gain unparalleled insight into the mechanism of action in asymmetric synthesis. uea.ac.uk For example, the crystal structure of a complex between a this compound-based catalyst and a substrate can reveal the specific interactions—such as hydrogen bonding or steric hindrance—that are responsible for inducing stereoselectivity. This structural information is critical for the rational design of new and improved catalysts. Although obtaining suitable crystals of reaction intermediates can be challenging, the structural data from X-ray crystallography provides the most compelling evidence for proposed mechanistic pathways. mdpi.com
Computational and Theoretical Investigations of Dihydroquinidine Systems
Quantum Chemical Studies (e.g., Density Functional Theory) for Reaction Pathways and Transition States
Quantum chemical methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic details of reactions catalyzed by Dihydroquinidine derivatives. researchgate.netnih.govrsc.org These studies allow for the detailed exploration of potential energy surfaces, helping to identify the most likely reaction pathways and the structures of key transition states. researchgate.netnih.govchemrxiv.org
A significant area of investigation has been the Sharpless asymmetric dihydroxylation, where DHQD-based ligands are used to achieve high enantioselectivity. wikipedia.org DFT calculations have been employed to study the [3+2] versus [2+2] cycloaddition mechanisms of osmium tetroxide with alkenes in the presence of DHQD ligands. wikipedia.org These calculations have helped to rationalize the observed stereochemical outcomes by comparing the energy barriers of the competing pathways leading to different enantiomers. wikipedia.orgacs.org For instance, in the dihydroxylation of styrene (B11656) catalyzed by a bis(this compound)-3,6-pyridazine·osmium tetroxide complex, theoretical studies have been used to analyze the origin of enantioselectivity. acs.org
Furthermore, DFT has been used to investigate the mechanism of other reactions, such as the alcoholysis of meso-cyclic anhydrides catalyzed by related β-amino alcohols, exploring both nucleophilic and general base catalysis pathways. yok.gov.tr The ability to model transition state geometries provides crucial information about the factors controlling the reaction's activation energy and, consequently, its rate. chemrxiv.orgchemrxiv.org
Table 1: Representative Quantum Chemical Studies on this compound and Related Systems
| Reaction Investigated | Computational Method | Key Findings |
| Sharpless Asymmetric Dihydroxylation of Styrene | DFT | Elucidation of the [3+2] cycloaddition mechanism and the origin of high enantioselectivity. wikipedia.orgacs.org |
| Permanganate-mediated Oxidative Cyclisation of 1,5-dienes | DFT (M062X) | The first reaction step of alkene oxidation follows a (3+2) cycloaddition pathway. soton.ac.uk |
| Alcoholysis of meso-cyclic anhydrides | DFT | Investigation of nucleophilic versus general base catalysis pathways. yok.gov.tr |
| Enantiomerization of [Zn(py)3(tach)]2+ derivatives | DFT (B3LYP/LANL2DZp) | The enantiomerization proceeds through a trigonal-prismatic C3v transition state. rsc.org |
Molecular Dynamics Simulations of this compound-Catalyzed Processes and Substrate-Catalyst Interactions
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic aspects of this compound-catalyzed reactions. nih.govmdpi.comdovepress.com Unlike static quantum chemical calculations, MD simulations can capture the conformational flexibility of the catalyst and substrate, as well as the explicit role of the solvent, providing a more realistic picture of the reaction environment. nih.govtsukuba.ac.jp
MD simulations have been used to explore the binding of substrates to DHQD-based catalysts and to understand how these interactions influence the catalytic process. nih.govnih.gov By simulating the trajectory of the molecular system over time, researchers can observe the formation of substrate-catalyst complexes and identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that are crucial for catalysis. nih.govdovepress.comnih.gov For example, MD simulations can reveal the preferred binding modes of a substrate in the catalyst's active site, which is essential for understanding how the chiral environment of the DHQD ligand dictates the stereochemical outcome of the reaction. nih.govmdpi.com
These simulations are particularly useful for studying large and flexible systems where multiple conformations may be energetically accessible. nih.govnih.gov The insights gained from MD simulations can complement the information obtained from quantum chemical studies, providing a more complete understanding of the catalytic cycle. nih.govtsukuba.ac.jp For instance, MD can be used to generate representative conformations of the substrate-catalyst complex, which can then be used as starting points for more accurate, but computationally expensive, quantum chemical calculations of the reaction pathway. nih.gov
Table 2: Applications of Molecular Dynamics Simulations in this compound-related Catalysis
| System Studied | Simulation Focus | Key Insights |
| Laccase-substrate complexes | Substrate binding and dynamics | Revealed stronger substrate-protein binding for wild-type versus mutant enzymes, correlating with experimental KM values. nih.gov |
| Sirtuin-ligand complexes | Co-factor and substrate binding | Identified alternative binding sites and key hydrogen bonding interactions crucial for enzymatic activity. mdpi.com |
| Haloalkane dehalogenase (DhlA) | Identification of flexible regions | Pinpointed areas for disulfide bond introduction to enhance protein stability. nih.gov |
| Ritonavir/Poloxamer amorphous dispersion | Intermolecular interactions | Showed the formation of pi-alkyl and hydrogen bonds between the drug and polymer. dovepress.com |
Prediction of Enantioselectivity and Reaction Outcomes using Advanced Computational Models
A major goal of computational studies in asymmetric catalysis is the accurate prediction of enantioselectivity. researchgate.networldscientific.com Advanced computational models, often combining quantum mechanics and molecular mechanics (QM/MM) or employing sophisticated machine learning algorithms, are being developed to achieve this. nih.govacs.org
These models aim to calculate the energy difference between the diastereomeric transition states that lead to the two possible enantiomers of the product. nih.gov Since a small energy difference can result in a large enantiomeric excess (ee), high accuracy is required. nih.gov Computational pipelines have been developed that leverage graph-based libraries to construct and explore the conformational space of the catalyst-substrate complex, leading to more reliable predictions of experimental ee values. nih.gov
Machine learning (ML) is also emerging as a powerful tool for predicting the outcomes of asymmetric reactions. By training ML models on datasets of known reaction outcomes, it is possible to develop predictive models that can rapidly screen new catalysts or substrates. For instance, a strategy has been presented to improve molecular representations within an atomistic ML model to predict the DFT-computed enantiomeric excess of asymmetric propargylation organocatalysts. These approaches hold great promise for accelerating the discovery and optimization of new catalytic systems based on this compound and other chiral scaffolds. nih.gov
Table 3: Computational Models for Predicting Enantioselectivity
| Model Type | Approach | Application Example |
| Multi-level Computational Pipeline | Graph-based conformer generation and DFT calculations. nih.gov | Accurately reproduced experimental enantiomeric ratios for a Rh(III) catalyzed asymmetric C–H activation. nih.gov |
| Quantum Chemical Machine Learning (QML) | Atomistic ML model with improved molecular representations. | Predicted DFT-computed enantiomeric excess of asymmetric propargylation organocatalysts with low error. |
| Q2MM (Quantum-Guided Molecular Mechanics) | Development of transition state force fields (TSFFs). acs.org | Virtual ligand screening for transition metal-catalyzed reactions, predicting suitable ligands with ~80% accuracy. acs.org |
Elucidation of Non-Covalent Interactions through Computational Analysis
Non-covalent interactions (NCIs) play a critical role in the mechanism of this compound-catalyzed reactions, influencing both catalyst stability and stereoselectivity. mdpi.comnih.govmdpi.com Computational analysis provides a powerful means to visualize and quantify these weak interactions, which include hydrogen bonding, van der Waals forces, π-π stacking, and electrostatic interactions. nih.govnih.govchemrxiv.org
Methods such as the Non-Covalent Interaction (NCI) index, Atoms in Molecules (AIM) theory, and Symmetry-Adapted Perturbation Theory (SAPT) are used to analyze the electron density and partition the interaction energy into physically meaningful components. idsi.mdnih.gov These analyses can reveal the specific interactions that stabilize the transition state leading to the major enantiomer, thereby explaining the origin of enantioselectivity. mdpi.comnih.gov For example, in bifunctional catalysts that combine a cinchona alkaloid moiety with a hydrogen-bond donor like thiourea (B124793), computational studies can elucidate the cooperative effect of the two functional groups in activating the substrates. mdpi.com
The understanding of NCIs is crucial for the rational design of new and improved catalysts. nih.govmdpi.com By identifying the key non-covalent interactions that control selectivity, chemists can modify the catalyst structure to enhance these interactions and achieve higher enantiomeric excesses. nih.govnih.gov Computational tools for NCI analysis are therefore essential for moving from a trial-and-error approach to a more knowledge-based design of chiral catalysts. chemrxiv.orgyoutube.com
Table 4: Computational Methods for Analyzing Non-Covalent Interactions
| Method | Description | Application |
| Non-Covalent Interaction (NCI) Index | Visualizes weak interactions in real space based on the electron density and its derivatives. chemrxiv.orgyoutube.com | Identifying hydrogen bonds, van der Waals interactions, and steric repulsion in molecular systems. youtube.com |
| Symmetry-Adapted Perturbation Theory (SAPT) | Decomposes the interaction energy into electrostatic, exchange, induction, and dispersion components. idsi.md | Quantifying the strength and nature of non-covalent interactions between molecules. idsi.md |
| Electrostatic Potential (ESP) Maps | Visualizes the electrostatic potential on the molecular surface, indicating regions of positive and negative charge. chemrxiv.orgidsi.md | Predicting sites of electrophilic and nucleophilic attack and the nature of electrostatic interactions. idsi.md |
| Atoms in Molecules (AIM) Theory | Analyzes the topology of the electron density to define atoms and bonds, including non-covalent bonds. | Characterizing the nature and strength of chemical bonds and intermolecular interactions. |
Immobilization Strategies and Catalyst Recovery in Dihydroquinidine Research
Polymer-Supported Dihydroquinidine Catalysts and Ligands
The immobilization of this compound onto polymeric supports represents a foundational strategy to heterogenize these catalysts, facilitating easier separation from the reaction mixture. researchgate.net Various polymers, including polystyrene, polyethylene (B3416737) glycol (PEG), and poly(hydroxyethyl methacrylate) (HEMA), have been employed as supports, each offering distinct properties that influence catalytic performance. core.ac.ukresearchgate.netsciencemadness.org
Researchers have explored several approaches for immobilization:
Copolymerization: this compound derivatives can be copolymerized with monomers like styrene-divinylbenzene to embed the catalytic unit within the polymer matrix.
Anchoring to Pre-formed Polymers: A common method involves attaching the alkaloid to a functionalized polymer, such as Merrifield resin (chloromethylated polystyrene), often via the C-9 oxygen position. sciencemadness.orgunipi.it The use of a spacer group, typically a six or seven-atom chain, between the polymer backbone and the alkaloid has been shown to be crucial for allowing unimpeded access of the substrate to the catalytic site. sciencemadness.org
Soluble Polymer Supports: Soluble polymers like polyethylene glycol monomethyl ether (PEG-OMe) have been used to create catalysts that operate in a homogeneous phase but can be precipitated and recovered by changing the solvent system. researchgate.netresearchgate.net
The choice of polymer support significantly impacts the catalyst's effectiveness. For instance, in asymmetric dihydroxylation reactions, catalysts supported on HEMA-EGDMA (ethylene glycol dimethacrylate) copolymers demonstrated high enantioselectivities due to the polymer's excellent swelling properties in the aqueous-organic solvent mixtures used. sciencemadness.org In contrast, polystyrene-based supports sometimes lead to lower selectivity, attributed to poor swelling that limits the accessibility of catalytic sites. sciencemadness.org Research has shown that polymer-supported this compound ligands, particularly dimeric versions linked by a phthalazine (B143731) (PHAL) core, can achieve high enantiomeric excesses (e.e.), sometimes comparable to their homogeneous counterparts. rsc.orgresearchgate.net For example, a soluble PEG-supported (DHQD)₂PHAL ligand achieved up to 99% e.e. in the asymmetric dihydroxylation of olefins. researchgate.netresearchgate.net
Table 1: Performance of Polymer-Supported this compound Catalysts
| Polymer Support | This compound Derivative | Reaction | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|
| Polyethylene Glycol (PEG) | DHQD-PHAL-OPEG-OMe | Asymmetric Dihydroxylation | Up to 98% | researchgate.net |
| Polyethylene Glycol (soluble) | (DHQD)₂PHAL | Asymmetric Dihydroxylation | Up to 99% | researchgate.netresearchgate.net |
| HEMA-EGDMA | Polymer-bound (DHQD)₂PHAL | Asymmetric Dihydroxylation | High | sciencemadness.org |
| Polystyrene | Immobilized Dimeric Cinchona Alkaloid | Asymmetric α-amination | High | thieme-connect.de |
Nanoparticle-Supported this compound Systems and Heterogeneous Catalysis
Nanoparticles offer an alternative and often superior support for catalysts due to their high surface-area-to-volume ratio, which allows for higher catalyst loading and excellent accessibility of active sites. tandfonline.comresearchgate.net Gold (Au) and magnetic (e.g., Fe₃O₄) nanoparticles are the most common choices for supporting this compound. tandfonline.comresearchgate.net
Gold Nanoparticles (AuNPs): this compound ligands can be immobilized on the surface of gold nanoparticles through the self-assembly of terminally substituted alkanethiols. wpmucdn.com This method creates a well-defined monolayer presenting the this compound ligand. wpmucdn.com These AuNP-supported catalysts have been successfully employed in Sharpless asymmetric dihydroxylation reactions, demonstrating yields and enantioselectivities comparable to, and in some cases exceeding, those of polymer-supported systems. tandfonline.comtandfonline.comwpmucdn.com For example, the dihydroxylation of trans-β-methylstyrene using a this compound-functionalized gold colloid yielded the corresponding diol with 80% yield and 90% e.e. wpmucdn.com
Magnetic Nanoparticles (MNPs): The primary advantage of using magnetic nanoparticles, such as magnetite (Fe₃O₄), as a support is the remarkably simple and efficient catalyst recovery via an external magnet. rsc.orgresearchgate.netrsc.org This magnetic separation technique avoids the need for filtration or centrifugation. jsynthchem.com Typically, the magnetic core is coated with a protective shell, such as silica (B1680970) (SiO₂), which is then functionalized to anchor the this compound ligand. mdpi.com This core-shell structure prevents catalyst aggregation and provides a stable platform for the catalytic species. researchgate.net These MNP-supported organocatalysts bridge the gap between homogeneous and heterogeneous catalysis, combining the high activity of the former with the easy recovery of the latter. rsc.org
Table 2: Performance of this compound-Functionalized Gold Nanoparticles in Asymmetric Dihydroxylation
| Substrate | Yield | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|
| trans-β-Methylstyrene | 80% | 90% | wpmucdn.com |
| trans-Stilbene | Comparable to polymer-supported systems | Comparable to polymer-supported systems | tandfonline.comwpmucdn.com |
| Methyl trans-cinnamate | Comparable to polymer-supported systems | Comparable to polymer-supported systems | tandfonline.comwpmucdn.com |
Strategies for Recyclability and Reusability of this compound Catalysts
A key driver for catalyst immobilization is the ability to recover and reuse the catalyst, which is crucial for both economic and environmental sustainability. The strategy for recovery depends directly on the nature of the support.
Insoluble Polymer Supports: Catalysts immobilized on insoluble polymers like cross-linked polystyrene are typically recovered by simple filtration after the reaction is complete. unipi.it Research has demonstrated the high efficiency of this method, with some polymer-anchored dimeric cinchona alkaloids being recycled up to 19 times with only a minor decrease in yield and enantioselectivity in the final runs. rsc.org Polystyrene-supported catalysts have been reused for more than 10 runs in the allylation of aldehydes. researchgate.net
Soluble Polymer Supports: For catalysts on soluble polymers like PEG, recovery is achieved by precipitating the polymer-catalyst conjugate through the addition of a solvent in which it is insoluble (e.g., diethyl ether). researchgate.netresearchgate.net The precipitated catalyst can then be collected by filtration. This approach has been shown to maintain full catalytic activity over multiple cycles; for instance, a PEG-supported catalyst was recycled six times without loss of activity. core.ac.uk
Nanoparticle Supports: Gold nanoparticle-supported catalysts can be recovered through methods like gel permeation chromatography or centrifugation, although a modest loss in efficiency upon reuse has been reported. tandfonline.comtandfonline.comwpmucdn.com The most efficient recovery method is associated with magnetic nanoparticles, which can be quantitatively separated from the reaction mixture within seconds by applying an external magnetic field. tandfonline.comjsynthchem.com This allows the catalyst to be easily isolated and reused in subsequent reactions, often with minimal loss of activity. tandfonline.comresearchgate.net
Membrane Filtration: Organic solvent nanofiltration (OSN) is an emerging technology for recovering homogeneous or soluble polymer-supported catalysts. a-membranes.comacs.org By selecting a membrane with the appropriate molecular weight cut-off, the larger catalyst molecule can be retained while the smaller product molecules pass through, allowing for integrated reaction and separation. acs.org
Integration of this compound Catalysis with Flow Chemistry and Continuous Processing Methodologies
The immobilization of this compound catalysts on solid supports is a critical enabler for their use in continuous flow chemistry. rsc.orguevora.pt In a flow process, the heterogeneous catalyst is typically packed into a column or reactor, and the reaction mixture is continuously pumped through it. nih.gov This setup offers several advantages over traditional batch processing, including enhanced reaction rates, simplified product isolation, and improved safety and automation. uevora.ptnih.gov
Both polymer- and nanoparticle-supported catalysts have been successfully implemented in flow systems. researchgate.net For example, polystyrene-supported cinchona alkaloid amides have been used in packed-bed flow reactors for the enantioselective allylation of aldehydes, showing efficiency and enantioselectivity comparable to batch processes. researchgate.net Similarly, supported thiourea (B124793) catalysts derived from cinchona alkaloids have been used in continuous-flow processes for the multigram-scale synthesis of valuable intermediates with high yield and enantioselectivity.
The integration of heterogeneous this compound catalysis with flow systems allows for the seamless combination of the reaction and catalyst separation steps, as the catalyst remains in the reactor. nih.gov This approach not only streamlines the manufacturing process but also enhances catalyst stability and lifetime. The successful application of supported this compound catalysts in flow reactors paves the way for the development of more sustainable and efficient processes for producing enantiomerically pure fine chemicals and pharmaceuticals. rsc.orguevora.pt
Emerging Frontiers and Future Directions in Dihydroquinidine Research
Dihydroquinidine in Catalyst-Controlled Self-Assembly and Supramolecular Catalysis
The principles of supramolecular chemistry, which involve non-covalent interactions, are being harnessed to create highly organized and efficient catalytic systems involving this compound. acs.org This approach allows for the construction of catalyst assemblies that can offer superior activity and selectivity compared to their individual components. acs.org
A significant area of this research involves catalyst-controlled self-assembly on nanostructures. For instance, this compound ligands have been incorporated into self-assembled monolayers on the surface of gold nanoparticles. researchgate.net These functionalized nanoparticles act as recoverable nanocatalysts. In one study, gold colloids were modified with a mixed monolayer of alkanethiolates, presenting both methyl groups and a this compound ligand. researchgate.net This system was effective in the Sharpless asymmetric dihydroxylation of aromatic olefins, achieving yields and enantioselectivities comparable to the free, unsupported ligand. researchgate.net The catalyst could be recovered through gel permeation chromatography and reused, although with a modest decrease in yield and enantiomeric excess in subsequent cycles. This approach demonstrates the potential for creating functional nanostructured materials where the catalytic performance can be tuned by the structure of the self-assembled monolayer. researchgate.net
Supramolecular catalysis also explores the self-assembly of multiple catalyst components to create cooperative systems. chemistryworld.com The development of multicatalytic systems that mimic enzymatic processes leverages non-covalent interactions to organize different catalytic sites within a cooperative framework. chemistryworld.com In this context, the cinchona alkaloid scaffold, from which this compound is derived, plays a major role due to its capacity for modification and its inherent chiral architecture. These scaffolds can be combined with various species to develop novel transformations where reactivity and stereocontrol are enhanced by bringing reaction partners into close proximity in a highly organized manner. The development of such systems, where the catalyst's environment is precisely controlled through self-assembly, represents a key direction for creating next-generation, highly efficient catalysts.
Table 1: Performance of Self-Assembled this compound Catalyst in Asymmetric Dihydroxylation
| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| trans-Stilbene | This compound ligand on Au nanoparticle | ~80% (average) | up to 90% | |
| trans-β-Methylstyrene | This compound 9'-phenanthryl ether (DHQD-PHN) with OsO₄ | 70% | 84% | |
| 1-Phenylcyclohexene | This compound 9'-phenanthryl ether (DHQD-PHN) with OsO₄ | 85% | 60% |
Integration of this compound Catalysis with Electro- and Photochemistry for Novel Transformations
The synergy between this compound-based organocatalysis and modern energy-driven synthetic methods, such as electrochemistry and photochemistry, is unlocking novel chemical transformations. These integrated systems utilize light or electrical energy to generate highly reactive intermediates that can be controlled by the chiral environment of the this compound catalyst.
In photochemistry, visible-light photoredox catalysis has become a powerful tool for generating radical ions from organic molecules under mild conditions. nih.govacs.org this compound and its derivatives have been successfully employed in such systems. For example, this compound has been used as a substrate in arene C-H bond amination reactions, demonstrating the compatibility of its complex structure with photoredox conditions. nih.govacs.org More significantly, this compound-derived catalysts are being used to control the stereochemistry of photocatalytic reactions. A notable application is the atroposelective synthesis of chiral alkenes, where a this compound-derived catalyst, specifically (9S,9′′S)-9,9′′-[(2,5-diphenyl-4,6-pyrimidinediyl)bis(oxy)]bis[10,11-dihydro-6′-methoxy-cinchonan], was used in a photocatalytic Z/E isomerization to construct axially chiral frameworks. buchler-gmbh.com Another strategy involves the merger of photoredox catalysis with other forms of organocatalysis, such as the combination of a photoredox catalyst with an enamine catalyst to achieve asymmetric α-trifluoromethylation of aldehydes. escholarship.org Furthermore, combining photoredox catalysis with anion-binding asymmetric catalysis, using a cation derived from this compound, has enabled the enantioselective functionalization of tetrahydroisoquinolines. cam.ac.uk
In the realm of electrochemistry, cinchona alkaloids are being explored for asymmetric electrocatalysis. Research has focused on developing chiral electrodes by immobilizing cinchona alkaloids on electrode surfaces. cardiff.ac.uk A key application is in electrocatalytic asymmetric hydrogenation. In one study, a proton-exchange membrane (PEM) reactor was used with a cinchona-modified palladium catalyst to perform the asymmetric hydrogenation of α-phenylcinnamic acid without a supporting electrolyte. researchgate.net This work demonstrated that the choice of cinchona alkaloid and the current density were crucial for achieving high enantioselectivity and current efficiency. researchgate.net Such studies pave the way for greener and more efficient electrochemical methods for producing chiral compounds.
Development of Next-Generation this compound Ligands for Challenging Asymmetric Transformations
While classic this compound derivatives like those found in AD-mix reagents are highly effective, the demand for catalysts that can tackle more challenging asymmetric transformations continues to drive the development of new ligands. Researchers are designing "next-generation" ligands by modifying the core this compound scaffold to enhance reactivity, selectivity, and substrate scope.
These advanced ligands often feature significant structural modifications. One successful strategy involves creating dimeric cinchona alkaloids, where two this compound units are connected by a molecular spacer. nih.gov This approach led to the development of catalysts like (DHQD)₂PHAL and (DHQD)₂AQN, which exhibit superior enantioselectivity in a wide array of reactions, including dihydroxylation, aminohydroxylation, and the α-functionalization of ketones.
Another frontier is the design of cooperative catalytic systems where the this compound scaffold is functionalized to include additional catalytic groups. These bifunctional catalysts can activate both the nucleophile and the electrophile simultaneously, leading to unprecedented levels of stereocontrol. The quinuclidine (B89598) nitrogen can act as a Brønsted base to deprotonate a pro-nucleophile, while another part of the molecule, often a metal coordinated to the ligand, activates the electrophile.
Furthermore, new pincer-type ligands based on the cinchona alkaloid structure have been developed. For example, cinchona alkaloid-based NNP pincer ligands have been used with ruthenium to catalyze the asymmetric hydrogenation of challenging ketone substrates, including various heteroaromatic ketones, affording the corresponding chiral alcohols with high enantioselectivity. nih.gov The design of these sophisticated ligands, which feature highly tunable steric and electronic properties, is crucial for overcoming long-standing challenges in asymmetric synthesis, such as the creation of complex quaternary stereocenters. buchler-gmbh.com
Table 2: Representative this compound-Based Ligands and Their Applications
| Ligand/Catalyst Name | Abbreviation/Type | Key Application(s) | Reference |
|---|---|---|---|
| (DHQD)₂PHAL | Dimeric Ligand | Asymmetric Dihydroxylation, Aminohydroxylation, Halolactonization | acs.org |
| (DHQD)₂AQN | Dimeric Ligand | α-Functionalization of Ketones, Allylic Amination, Michael Addition | |
| (DHQD)₂PYR | Dimeric Ligand | Asymmetric Fluorination, Michael Addition, Sulfenylation | |
| Cinchona Alkaloid-based NNP Pincer Ligand-Ru Complex | Pincer Ligand | Asymmetric Hydrogenation of Heteroaromatic Ketones | nih.gov |
| (9S,9′′S)-9,9′′-[(2,5-diphenyl-4,6-pyrimidinediyl)bis(oxy)]bis[10,11-dihydro-6′-methoxy-cinchonan] | Photocatalytic Ligand | Photocatalytic Atropisomer Synthesis | buchler-gmbh.com |
Potential Applications of this compound Scaffolds in Advanced Materials Science
The unique structural and chiral properties of the this compound molecule are being explored beyond catalysis for applications in advanced materials science. In this context, the term "scaffold" refers to the core molecular framework, which serves as a versatile building block for constructing larger, functional materials. researchgate.netfrontiersin.org
One significant application is in the field of separation science. This compound-based materials have been developed for use in chromatography. For example, a this compound-silica hybrid monolithic column has been synthesized for chiral separations. sigmaaldrich.com In such materials, the this compound scaffold is covalently attached to a solid support like silica (B1680970) or a polymer, creating a chiral stationary phase (CSP). These CSPs are used in high-performance liquid chromatography (HPLC) to resolve enantiomers, a critical process in the pharmaceutical industry. The ability of the this compound scaffold to engage in specific non-covalent interactions allows for the differential binding of enantiomers, enabling their separation.
The this compound scaffold is also being used as a template for designing new bioactive materials. Its proven biological activity (e.g., as an antiarrhythmic agent) makes it an attractive starting point for developing novel therapeutic agents. nih.gov For instance, N-quaternary derivatives of cinchona alkaloids have been shown to be an excellent scaffold for optimizing new antibacterial compounds. nih.gov By systematically modifying the scaffold, researchers can tune its properties to enhance potency against specific pathogens, including multidrug-resistant strains. nih.gov
Furthermore, the physical properties of the this compound scaffold itself are a subject of study in materials science. Research into fluorinated analogues of this compound helps elucidate how subtle changes to the molecular structure affect its conformation and biological activity. researchgate.net Given that organofluorine compounds are widely used in the development of advanced materials, including specialty polymers, this line of inquiry could lead to the creation of new this compound-based polymers with unique properties such as enhanced thermal stability or specific hydrophobic characteristics. researchgate.netlidsen.comtaylorfrancis.com
Q & A
Basic Research Questions
Q. How can researchers accurately quantify dihydroquinidine in quinidine samples, and what methodological challenges arise due to spectral interference?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection, as fluorometric methods may overestimate quinidine due to this compound's contribution to fluorescence. For precise separation, employ a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate, monitoring at 235 nm . Spectral overlap between quinidine and this compound can be resolved by isotopic peak analysis (e.g., A+2 peaks in mass spectrometry) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Adhere to OSHA guidelines: wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure. Use fume hoods for powder handling to prevent inhalation. Store in airtight, light-resistant containers at 2–8°C. Emergency measures include immediate eye irrigation with saline (15 mins) and activated charcoal (1 g/kg) for accidental ingestion .
Q. How can researchers ensure purity of this compound in pharmacological studies, given its frequent presence as a contaminant in quinidine batches?
- Methodology : Validate purity using tandem mass spectrometry (LC-MS/MS) with a limit of detection (LOD) ≤0.1%. Cross-reference USP 29 standards (e.g., this compound hydrochloride, CAS# 56-54-2) for calibration. Batch-specific certificates of analysis (CoA) from suppliers should report this compound content (typically 5–15% in commercial quinidine) .
Advanced Research Questions
Q. What experimental designs are optimal for analyzing this compound’s role in stereoselective synthesis, particularly in enantioselective dihydroxylation?
- Methodology : Use Sharpless asymmetric dihydroxylation with this compound (DHQD) as a chiral ligand. For example, DHQD-PHAL catalysts yield >90% enantiomeric excess (ee) in diol formation from styrene derivatives. Monitor reaction progress via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) and compare retention times to racemic controls .
Q. How does this compound inhibit cytochrome P450 CYP2D6, and what implications does this have for drug interaction studies?
- Methodology : Conduct competitive inhibition assays using recombinant CYP2D6 isoforms. Pre-incubate this compound (1–100 µM) with dextromethorphan (substrate) and NADPH. Measure O-demethylation rates via LC-MS. Calculate IC50 values (reported ~5 µM) and Ki using Cheng-Prusoff equations. Compare with quinidine’s potency (Ki ~0.1 µM) to assess selectivity .
Q. What statistical approaches resolve contradictions in clinical data comparing this compound and quinidine antiarrhythmic efficacy?
- Methodology : Apply mixed-effects models to account for inter-patient variability in pharmacokinetics. For example, in post-hoc analysis of ventricular ectopy studies, stratify patients by CYP2D6 metabolizer status (poor vs. extensive) to explain divergent responses. Use Kaplan-Meier survival curves for time-to-event endpoints (e.g., arrhythmia recurrence) .
Q. How can researchers design robust bioavailability studies for this compound in human plasma, considering its co-elution challenges with quinidine?
- Methodology : Implement a validated LC-MS/MS protocol with deuterated internal standards (e.g., quinidine-d3). Use protein precipitation (acetonitrile) for sample cleanup. Achieve a lower limit of quantification (LLOQ) of 10 ng/mL. Cross-validate against fluorometry corrected for this compound’s fluorescence contribution (λex 350 nm, λem 450 nm) .
Methodological Considerations for Data Interpretation
- Handling Batch Variability : Quantify this compound content in each quinidine batch via NMR (δ 3.2–3.5 ppm for this compound’s methylene protons) to normalize dosing in pharmacological assays .
- Ethical Compliance : For clinical trials (e.g., NCT00927732), obtain IRB approval and stratify cohorts by cardiac biomarkers (e.g., Brugada syndrome ECG patterns) to ensure ethical rigor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
